8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS: 2384795-34-8) is a halogen-rich heterocyclic compound with a molecular formula of C₈H₃BrF₃IN₂ and a molecular weight of 390.93 g/mol . It features a fused imidazo[1,2-a]pyridine core substituted with bromine at position 8, iodine at position 3, and a trifluoromethyl group at position 6.
Properties
IUPAC Name |
8-bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3IN2/c9-5-1-4(8(10,11)12)3-15-6(13)2-14-7(5)15/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLXJUNMIVIACER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC=C(N2C=C1C(F)(F)F)I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the halogenation of imidazo[1,2-a]pyridine derivatives using bromine and iodine under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as palladium or copper to facilitate the halogenation process .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions with optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various imidazo[1,2-a]pyridine derivatives with different functional groups .
Scientific Research Applications
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s pharmacological and physicochemical properties are influenced by the positions and types of substituents. Below is a detailed comparison with structurally related imidazo[1,2-a]pyridine derivatives:
Structural and Electronic Differences
Key Observations:
Iodine at position 3 blocks electrophilic substitution, a common reactivity site in unsubstituted imidazo[1,2-a]pyridines . Trifluoromethyl at position 6 introduces strong electron-withdrawing effects, reducing fluorescence compared to electron-donating substituents .
The trifluoromethyl group improves metabolic stability and membrane permeability, critical for CNS drug candidates .
Synthetic Accessibility :
Physicochemical Properties
Fluorescence and Solubility:
- Electron-withdrawing groups (e.g., CF₃, Br, I) reduce fluorescence intensity. For example, 6-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridine shows low fluorescence due to nitro and halogen groups .
- Aqueous solubility is improved in sulfonamide derivatives (e.g., 4-{[(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)methyl]sulfonyl}phenol), but the target compound’s solubility data remain unreported .
Pharmacological Potential
Limitations and Challenges
- Synthetic complexity : Introducing iodine at position 3 requires precise halogenation conditions to avoid byproducts .
Biological Activity
8-Bromo-3-iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family, characterized by its unique structure which includes bromine and iodine substituents along with a trifluoromethyl group. This compound has garnered attention in medicinal chemistry due to its potential biological activities including antimicrobial and anticancer properties.
- Molecular Formula : C₈H₃BrF₃IN₂
- Molecular Weight : 390.93 g/mol
- CAS Number : 2384795-34-8
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
Antimicrobial Activity
Studies have shown that compounds in the imidazo[1,2-a]pyridine class can possess significant antimicrobial properties. The presence of halogen atoms (bromine and iodine) is believed to enhance the interaction of these compounds with microbial targets, potentially disrupting their cellular functions.
Anticancer Properties
Preliminary investigations suggest that this compound may inhibit specific cancer cell lines. The trifluoromethyl group is known to influence the lipophilicity and metabolic stability of compounds, which can enhance their efficacy against cancer cells.
The exact mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- The compound may act as an inhibitor of key enzymes involved in cancer metabolism.
- It could also interfere with cell signaling pathways critical for tumor growth and survival.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 8-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Structure | Moderate antimicrobial activity |
| 3-Iodo-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Structure | Lower anticancer activity |
| 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine | Structure | High selectivity for certain cancer types |
Case Studies
Several case studies have been documented regarding the biological activity of imidazo[1,2-a]pyridines:
- Study on Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry found that derivatives of imidazo[1,2-a]pyridine exhibited potent activity against various bacterial strains. The presence of halogen substituents was noted to enhance this activity significantly .
- Anticancer Screening : In a high-throughput screening campaign reported in Nature Communications, several imidazo[1,2-a]pyridine derivatives were tested against multiple cancer cell lines. The study highlighted that compounds with trifluoromethyl groups showed improved potency compared to their non-fluorinated counterparts .
- Mechanistic Insights : Research conducted at a leading pharmaceutical institute explored the mechanism by which imidazo[1,2-a]pyridines induce apoptosis in cancer cells. It was found that these compounds could activate caspase pathways leading to programmed cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
